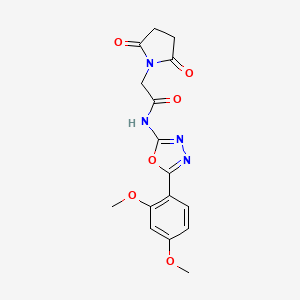

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O6 and its molecular weight is 360.326. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Although the yield was moderate due to the retro-Michael reaction, both the preparation of chalcone and the triazole Michael addition to chalcone demonstrated good green metrics .

Bioactivity and Medicinal Chemistry

Triazole Derivatives: Triazole derivatives exhibit diverse biological effects due to their structural characteristics, which facilitate binding with target molecules. The compound , N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide , falls into this category. Triazoles have been associated with various bioactivities, making them valuable in drug discovery and development .

Fungicides, Bactericides, and Herbicides: β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones, have been described as efficient components in formulations for fungicides, bactericides, and herbicides. The synthesis of β-heteroarylated carbonyl compounds, achieved through aza-Michael reactions, provides access to β-aminocarbonyl derivatives—precursors of bioactive compounds. The compound’s potential bioactivity may be explored in these contexts .

RNA Polymerase Inhibition

In medicinal chemistry, the compound’s inhibitory effects on bacterial RNA polymerase (RNAP) are noteworthy. Researchers have synthesized novel derivatives based on the dithiolopyrrolone scaffold, with N-2,4-dimethoxyphenyl substitutions. These compounds show promise as potential inhibitors of bacterial RNAP .

Conclusion

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide: exhibits diverse applications, from catalysis and organic synthesis to potential bioactivity and RNA polymerase inhibition. Its unique structure and properties make it an intriguing compound for further exploration in various scientific fields . If you have any more specific questions or need further details, feel free to ask! 😊

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even reduced survival rates in organisms .

Mode of Action

The compound interacts with AChE, potentially inhibiting its activity . This inhibition could affect normal nerve pulse transmission, leading to the observed effects . .

Biochemical Pathways

The compound’s action on AChE can affect various biochemical pathways. For instance, it may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are common biomarkers for cellular oxidative injury . The compound’s potential antioxidant activity could mitigate the harmful effects of ROS overexpression .

Pharmacokinetics

Similar compounds have been found to exhibit significant antiproliferative activity against various cancer cell lines , suggesting that they may have favorable bioavailability and distribution characteristics.

Result of Action

The compound’s action on AChE and its potential antioxidant activity can result in various molecular and cellular effects. For instance, it may lead to changes in nerve pulse transmission, behavioral alterations, and potential protection against oxidative stress . Moreover, its antiproliferative activity suggests potential utility in cancer treatment .

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O6/c1-24-9-3-4-10(11(7-9)25-2)15-18-19-16(26-15)17-12(21)8-20-13(22)5-6-14(20)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZOCCDELVVTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)

![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)

![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)

![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)

methanol](/img/structure/B2805491.png)

![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)